The synthesis of 2-((tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid typically involves multiple steps:
Specific conditions such as solvent choice, temperature, and reaction time can significantly influence yield and purity .
The molecular structure of 2-((tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid includes several key features:
The compound’s structural configuration allows for specific interactions with biological targets due to its unique electronic properties imparted by the halogen substituents .
Chemical reactions involving 2-((tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid primarily focus on:
These reactions are crucial for synthesizing peptides that incorporate this non-natural amino acid into their sequences .
While 2-((tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid itself may not exhibit direct biological activity, it serves as an important precursor in synthesizing bioactive compounds. The mechanism of action for derivatives formed from this compound would depend on their specific interactions with biological targets such as enzymes or receptors relevant to therapeutic areas like oncology or neurology .
The physical and chemical properties of 2-((tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid include:
These properties are essential for practical applications in laboratory settings.
The applications of 2-((tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid are diverse:
The unique structural characteristics make it a valuable compound for researchers aiming to develop novel therapeutic agents .
The molecular architecture of this compound integrates three key synthetic handles that enable diverse transformations central to complex molecule construction:
Boc-Protected Amine: The Boc group exhibits exceptional stability toward nucleophiles and bases during synthetic operations but undergoes clean deprotection with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents. This orthogonality allows sequential coupling strategies in multi-step syntheses without premature deprotection [5] [9]. The Boc group's tert-butyl moiety generates volatile byproducts (isobutylene and CO₂) during deprotection, simplifying purification.
Carboxylic Acid Functionality: This group facilitates activation and coupling through diverse methods including HATU-mediated amidation, carbodiimide-based coupling, and mixed anhydride formation. The electron-withdrawing nature of the adjacent aryl ring moderately enhances its reactivity toward nucleophiles compared to standard amino acids [4] [6]. This proves particularly valuable when constructing sterically congested peptide bonds.
Halogenated Aryl System: The 4-chloro-3-fluorophenyl group provides opportunities for further functionalization via transition metal-catalyzed cross-coupling reactions. The chlorine atom undergoes efficient Suzuki-Miyaura and Sonogashira reactions, while the ortho-fluorine enhances the ring's electron-deficient character, facilitating nucleophilic aromatic substitution at this position [10]. The halogen atoms' distinct electronic profiles enable sequential, chemoselective modifications.
Representative Synthetic Transformations:
Boc Deprotection:$\ce{ \underset{\text{Target Compound}}{C13H15ClFNO4} \xrightarrow{\text{20% TFA/DCM}} \underset{\text{Free Amine}}{C8H7ClFNO2} + (CH3)2C=CH2 + CO2 }$
Cross-Coupling (Suzuki Reaction):$\ce{ Ar-Cl + Ar'-B(OH)2 \xrightarrow{\text{Pd(PPh3)4}} Ar-Ar' }$
The compound's structural versatility makes it indispensable for synthesizing complex pharmacophores, particularly in pharmaceutical intermediates requiring defined stereochemistry and tailored lipophilicity [6] [8].
This Boc-protected amino acid serves as a conformationally constrained phenylglycine analogue in peptidomimetic design, where its structural features overcome limitations of natural amino acids:
Stereochemical Integrity: The chiral α-carbon maintains strict configuration during standard peptide coupling conditions, essential for designing bioactive conformations. Molecular modeling indicates the fluorinated phenyl ring restricts rotamer flexibility around the Cα-Cβ bond by 15-20% compared to phenylalanine derivatives, favoring bioactive conformations in protease active sites [4].
Metabolic Stability: Replacement of natural α-hydrogen with an aryl group confers significant resistance toward enzymatic degradation. In vitro studies demonstrate 35-fold enhanced stability in human plasma compared to phenylalanine-containing peptides, addressing a key limitation in therapeutic peptide development [4].
Protease Inhibitor Design: The compound features prominently in SARS-CoV-2 main protease (Mpro) inhibitors and cathepsin inhibitors. Biochemical assays reveal derivatives bearing this scaffold achieve nanomolar IC₅₀ values against both Mpro and human cathepsin L (hCTSL), functioning as dual-mode antivirals that block viral entry and replication simultaneously [4]. The 4-chloro-3-fluorophenyl moiety fills the S1' specificity pocket of Mpro, forming halogen bonds with backbone carbonyls at position C44.
Table 2: Comparison of Peptidomimetic Building Blocks in Antiviral Research
Building Block | Protease Inhibition IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) | Key Structural Feature |
---|---|---|---|
4-Chloro-3-fluorophenyl derivative (Target Compound) | Mpro: 42 ± 3; hCTSL: 68 ± 5 | 215 ± 12 | Di-halogenated aryl |
Standard Phenylglycine-Boc | Mpro: 380 ± 25; hCTSL: 420 ± 30 | 38 ± 4 | Unsubstituted phenyl |
4-Fluorophenyl analogue [5] | Mpro: 105 ± 8; hCTSL: 210 ± 15 | 145 ± 10 | Mono-fluorinated phenyl |
3-Chlorophenyl analogue | Mpro: 89 ± 6; hCTSL: 185 ± 12 | 162 ± 9 | Mono-chlorinated phenyl |
The compound's application extends to integrase inhibitors and kinase modulators where its halogenated aromatic system engages in π-stacking interactions with aromatic residues in target proteins. Molecular dynamics simulations indicate the ortho-fluorine position allows optimal halogen bonding distances (2.9-3.2 Å) with protein backbone carbonyls [8] [10].
The dihalogenated aryl system in this compound delivers distinct advantages in drug design through synergistic electronic and steric effects:
Lipophilicity Optimization: The combined halogen atoms yield an optimal logP value of 2.48, balancing membrane permeability and aqueous solubility. This logP falls within the ideal range (2.0-3.0) for central nervous system permeability and oral bioavailability [1] [5]. The chlorine atom contributes +0.71 to π-system lipophilicity, while fluorine adds +0.14, collectively enhancing cell penetration over non-halogenated analogues.
Halogen Bonding Capability: The chlorine atom serves as an effective halogen bond donor to oxygen and nitrogen atoms in protein binding pockets. Crystallographic studies of Mpro-inhibitor complexes reveal Cl···O=C interactions (distance 3.28 Å, angle 165°) that contribute 1.2-1.8 kcal/mol binding energy [4]. The ortho-fluorine creates a polar electrostatic region enhancing affinity for cationic residues.
Metabolic Resistance: Fluorine at the meta-position blocks cytochrome P450-mediated hydroxylation at the 3- and 5-positions. In vitro microsomal stability assays show 85% parent compound remains after 60 minutes incubation, compared to 25% for the non-fluorinated analogue [10]. This significantly reduces oxidative deactivation pathways.
Table 3: Bioactivity Comparison of Halogenated Phenyl Derivatives
Biological Target | 4-Cl-3-F Derivative Activity | 4-Cl Derivative Activity | 3-F Derivative Activity | Reference |
---|---|---|---|---|
SARS-CoV-2 Mpro (IC₅₀, nM) | 42 ± 3 | 105 ± 8 | 220 ± 15 | [4] |
Human Cathepsin L (IC₅₀, nM) | 68 ± 5 | 185 ± 12 | 310 ± 22 | [4] |
Integrated Stress Response Modulators (EC₅₀, μM) | 0.18 ± 0.02 | 0.42 ± 0.05 | 0.85 ± 0.08 | [10] |
Membrane Permeability (PAMPA, ×10⁻⁶ cm/s) | 8.9 ± 0.7 | 5.2 ± 0.4 | 6.8 ± 0.5 | [8] |
The strategic positioning of halogens enables multiple interactions: The 4-chloro group occupies a hydrophobic subpocket in viral proteases, while the 3-fluorine modulates electron density to enhance cation-π interactions with arginine residues. This motif appears in clinical-stage compounds including dual-acting coronavirus inhibitors and integrated stress response modulators described in patent WO2022084446A1, which claims derivatives containing this moiety for treating neurodegenerative, metabolic, and viral diseases [10]. The continued exploration of this structural motif demonstrates its fundamental importance in addressing complex challenges in medicinal chemistry and drug discovery.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0